hCAIX-IN-14 hCA IX Potency Profile: Direct Comparison with SLC-0111 and Acetazolamide
hCAIX-IN-14 (compound 5a) exhibits an hCA IX Ki of 134.8 nM, representing approximately 3-fold lower absolute potency compared to the clinical candidate SLC-0111 (Ki = 45.0 nM) but significantly distinct potency relative to the reference inhibitor acetazolamide (AAZ; Ki = 25.7 nM for hCA IX in the same assay system) [1]. This quantitative difference in enzyme inhibition establishes hCAIX-IN-14 as a tool compound with intermediate potency—more potent than many early-generation sulfonamides yet less potent than SLC-0111—providing a defined potency reference point for structure-activity relationship studies within the dihydrotriazine-linked benzenesulfonamide series.
| Evidence Dimension | hCA IX inhibition constant (Ki) |
|---|---|
| Target Compound Data | 134.8 nM |
| Comparator Or Baseline | SLC-0111: Ki = 45.0 nM; Acetazolamide (AAZ): Ki = 25.7 nM |
| Quantified Difference | 3.0-fold less potent than SLC-0111; 5.2-fold less potent than AAZ |
| Conditions | Stopped-flow CO2 hydration assay; human recombinant CA IX; pH 7.5; 20°C |
Why This Matters
This quantitative potency differential enables hCAIX-IN-14 to serve as a defined intermediate-potency control in dose-response and comparative efficacy studies where the high potency of SLC-0111 may obscure nuanced structure-activity relationships.
- [1] Zain-Alabdeen AI, El-Moselhy TF, Sharafeldin N, Angeli A, Supuran CT, El-Hamamsy MH. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. Sci Rep. 2022;12:16756. View Source
